molecular formula C11H20FNO3 B2799538 Tert-butyl N-[3-(1-fluoro-2-hydroxyethyl)cyclobutyl]carbamate CAS No. 2416223-35-1

Tert-butyl N-[3-(1-fluoro-2-hydroxyethyl)cyclobutyl]carbamate

Cat. No.: B2799538
CAS No.: 2416223-35-1
M. Wt: 233.283
InChI Key: BCCWKYXPNRVVQF-JVHMLUBASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl N-[3-(1-fluoro-2-hydroxyethyl)cyclobutyl]carbamate, also known as JBIR-126, is a chemical compound that has gained attention in the field of biomedical research. It has a molecular weight of 233.28 .


Molecular Structure Analysis

The IUPAC name for this compound is tert-butyl ((1s,3s)-3-(1-fluoro-2-hydroxyethyl)cyclobutyl)carbamate . Its InChI code is 1S/C11H20FNO3/c1-11(2,3)16-10(15)13-8-4-7(5-8)9(12)6-14/h7-9,14H,4-6H2,1-3H3,(H,13,15)/t7-,8+,9? .

It is stored at a temperature of 4 degrees Celsius . The molecular formula is C11H20FNO3.

Scientific Research Applications

Intermediate Synthesis and Chemical Reactions

"Tert-butyl N-[3-(1-fluoro-2-hydroxyethyl)cyclobutyl]carbamate" and related compounds serve as important intermediates in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Their role is crucial in understanding the structural basis for creating compounds that mimic the structural features of natural nucleotides, which is essential for drug design and the synthesis of biologically active molecules. For instance, a study demonstrated the synthesis of a carbocyclic analogue as a protected β-d-2-deoxyribosylamine, highlighting its significance in the synthesis pathway for such analogues (Ober, Marsch, Harms, & Carell, 2004).

Pharmaceutical Compound Synthesis

Compounds with the tert-butyl carbamate moiety are integral in synthesizing biologically active compounds, such as in the case of omisertinib (AZD9291), a medication used in cancer treatment. A rapid synthetic method for a key intermediate showcases the application of these compounds in pharmaceutical synthesis, optimizing yields and streamlining production processes for critical medications (Zhao, Guo, Lan, & Xu, 2017).

Environmental and Analytical Chemistry

In environmental and analytical chemistry, the study of co-modifiers containing tert-butyl moieties in cyclodextrin-modified mobile phases for the high-performance liquid chromatographic separation of polyaromatic hydrocarbons (PAHs) reveals the utility of these compounds in enhancing analytical methodologies. Such advancements are pivotal for environmental monitoring and ensuring the accurate detection of hazardous compounds (Husain, Christian, & Warner, 1995).

Safety and Hazards

The safety information for this compound includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Properties

IUPAC Name

tert-butyl N-[3-(1-fluoro-2-hydroxyethyl)cyclobutyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20FNO3/c1-11(2,3)16-10(15)13-8-4-7(5-8)9(12)6-14/h7-9,14H,4-6H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCCWKYXPNRVVQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C1)C(CO)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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